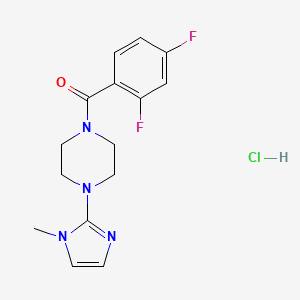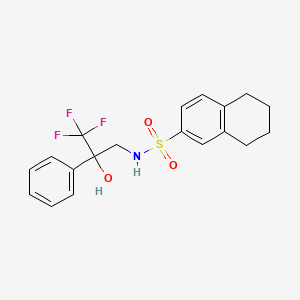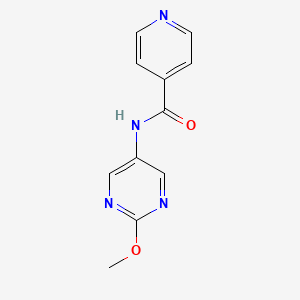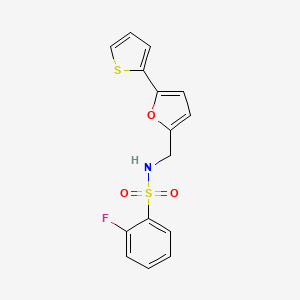
N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H14F3N5 and its molecular weight is 285.274. The purity is usually 95%.
BenchChem offers high-quality N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Insecticidal and Antimicrobial Applications : The synthesis of pyrimidine-linked pyrazole heterocyclics demonstrates their potential in insecticidal and antimicrobial applications. These compounds have been evaluated for their effectiveness against Pseudococcidae insects and various microorganisms, indicating a relationship between their structure and biological activity (Deohate & Palaspagar, 2020).
Antifungal and Antibacterial Properties : Research into pyrazole derivatives has identified specific pharmacophore sites that exhibit significant antitumor, antifungal, and antibacterial activities. The structural analysis of these compounds contributes to the understanding of their biological effectiveness against cancer and microbial infections (Titi et al., 2020).
Chemical Synthesis and Characterization
- Efficient Synthesis Techniques : Novel methods for synthesizing pyridine-pyrimidines and their bis-derivatives have been developed, utilizing catalysis and microwave irradiation. These techniques highlight the versatility and efficiency of synthesizing heterocyclic compounds, which can be applied to various research and industrial processes (Rahmani et al., 2018).
Molecular Structure Analysis
- X-Ray Crystallography and Spectroscopic Studies : The detailed structural analysis of synthesized heterocyclic compounds, including their crystallographic characterization and spectroscopic studies, plays a crucial role in understanding the chemical properties and potential applications of these molecules. Such analyses are essential for the development of compounds with targeted biological activities (Schmidt, 2002).
Anticancer Activity
- Synthesis and Evaluation of Anticancer Agents : The development of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation as anticancer agents exemplify the application of these compounds in therapeutic contexts. Such research is pivotal for discovering new treatments for various cancers, with some compounds showing promising inhibitory activity against cancer cell lines (Abdellatif et al., 2014).
properties
IUPAC Name |
N,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-8-17-10(12(13,14)15)6-11(18-8)19(2)7-9-4-5-16-20(9)3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWVQZWBXIIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)CC2=CC=NN2C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)



![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)

![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)

![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)